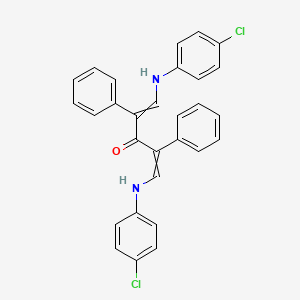![molecular formula C19H22OSi B14672125 Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 51519-02-9](/img/structure/B14672125.png)
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is a complex organosilicon compound It features a fluorenyl group bonded to a silicon atom, which is further substituted with a prop-2-en-1-yloxy group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then treated with prop-2-en-1-ol to yield the final product. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluorenyl group to dihydrofluorene derivatives.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenyl silanes.
Applications De Recherche Scientifique
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorenyl group can participate in π-π stacking interactions, while the prop-2-en-1-yloxy group can undergo nucleophilic attack. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to silicon.
Trimethyl(prop-1-en-1-yl)silane: Similar structure but with a prop-1-en-1-yl group instead of the fluorenyl group.
1-(Trimethylsilyl)propyne: Contains a trimethylsilyl group attached to a propyne moiety.
Uniqueness
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
51519-02-9 |
|---|---|
Formule moléculaire |
C19H22OSi |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
trimethyl-(9-prop-2-enoxyfluoren-9-yl)silane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
Clé InChI |
AMXOHUVIJRFFGK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


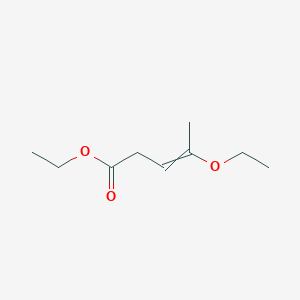
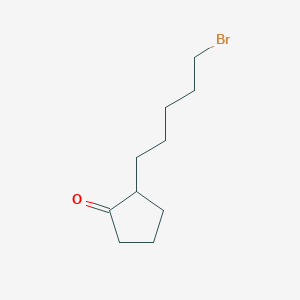
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)

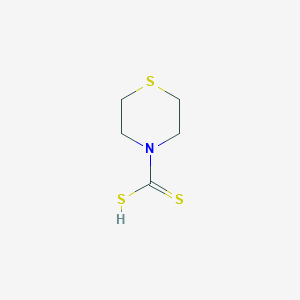
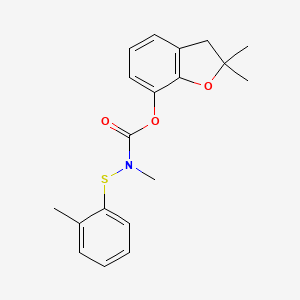

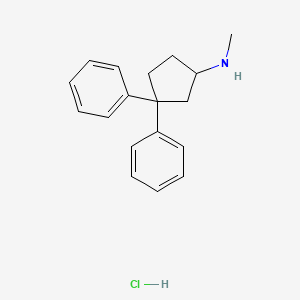
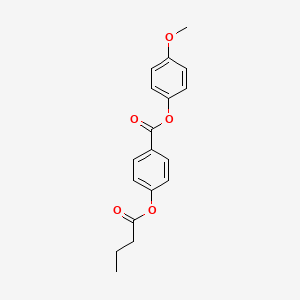
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
